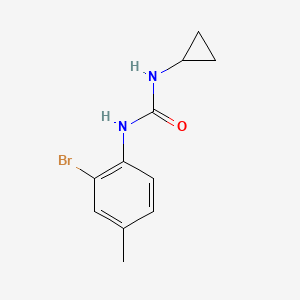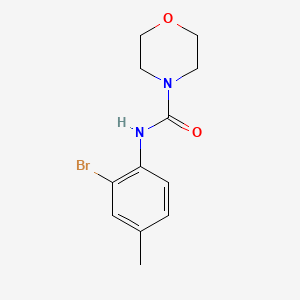
N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide, also known as Brorphine, is a synthetic opioid drug that has recently gained popularity in the research community. It is a derivative of the widely used opioid drug, fentanyl, and is known for its potent analgesic effects.
Mecanismo De Acción
N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide acts on the opioid receptors in the brain, which are responsible for pain management. It binds to these receptors and activates them, leading to a decrease in the perception of pain. This compound also activates the reward center in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It can cause respiratory depression, which can be life-threatening in high doses. It can also cause sedation, nausea, and vomiting. Additionally, this compound can lead to addiction and withdrawal symptoms, similar to other opioid drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide in lab experiments is its potent analgesic effects, which can be useful in studying pain management. However, its potential for addiction and withdrawal may make it difficult to use in long-term studies. Additionally, this compound has a high potential for abuse, which may limit its usefulness in certain research applications.
Direcciones Futuras
There are several future directions for research on N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide. One area of focus could be the development of new analgesic drugs based on the structure of this compound. Another area of research could be the study of the long-term effects of this compound use, including its potential for addiction and withdrawal. Additionally, researchers could investigate the role of this compound in the treatment of other conditions, such as depression and anxiety.
Métodos De Síntesis
The synthesis of N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide involves several steps, including the reaction of 2-bromo-4-methylbenzaldehyde with pyrrolidine, followed by the reaction of the resulting product with isobutyl chloroformate and then with hydroxylamine hydrochloride. The final product is obtained after purification through chromatography.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide has several potential applications in scientific research. It can be used as a tool for studying the opioid receptors in the brain and their role in pain management. It may also be used to develop new analgesic drugs with fewer side effects than current opioid medications. Additionally, this compound can be used to study the mechanisms of opioid addiction and withdrawal.
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-4-5-11(10(13)8-9)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIWBXZWUNMQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B7513199.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B7513209.png)
![N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7513213.png)
![(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7513215.png)
![N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7513236.png)



![3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7513275.png)

